molecular formula C6H13ClO2S B2538469 2,2-Dimethylbutane-1-sulfonyl chloride CAS No. 1565731-73-8

2,2-Dimethylbutane-1-sulfonyl chloride

Cat. No.: B2538469
CAS No.: 1565731-73-8
M. Wt: 184.68
InChI Key: NGKGZIQMXJYFLI-UHFFFAOYSA-N
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Description

2,2-Dimethylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a 2,2-dimethylbutane backbone. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylbutane-1-sulfonyl chloride can be synthesized through the chlorosulfonylation of 2,2-dimethylbutane. This process involves the reaction of 2,2-dimethylbutane with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the continuous addition of chlorosulfonic acid to a reactor containing 2,2-dimethylbutane, with careful control of temperature and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

2,2-Dimethylbutane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-dimethylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to introduce sulfonyl groups into various substrates, thereby modifying their chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylbutane-1-sulfonyl chloride
  • 2,2-Dimethylpropane-1-sulfonyl chloride
  • 2,2-Dimethylpentane-1-sulfonyl chloride

Uniqueness

2,2-Dimethylbutane-1-sulfonyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity patterns compared to its analogs. The presence of two methyl groups at the 2-position provides steric hindrance, influencing its reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

2,2-dimethylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKGZIQMXJYFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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